5-(Benzyloxybenzyloxybenzyl)acyclouridine
5-(Benzyloxybenzyloxybenzyl)acyclouridine
Brand Name:
Vulcanchem
CAS No.:
105847-66-3
VCID:
VC0020011
InChI:
InChI=1S/C28H28N2O6/c31-13-14-34-20-30-17-24(27(32)29-28(30)33)15-23-7-4-8-26(16-23)36-19-22-9-11-25(12-10-22)35-18-21-5-2-1-3-6-21/h1-12,16-17,31H,13-15,18-20H2,(H,29,32,33)
SMILES:
C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO
Molecular Formula:
C28H28N2O6
Molecular Weight:
488.5 g/mol
5-(Benzyloxybenzyloxybenzyl)acyclouridine
CAS No.: 105847-66-3
Main Products
VCID: VC0020011
Molecular Formula: C28H28N2O6
Molecular Weight: 488.5 g/mol
CAS No. | 105847-66-3 |
---|---|
Product Name | 5-(Benzyloxybenzyloxybenzyl)acyclouridine |
Molecular Formula | C28H28N2O6 |
Molecular Weight | 488.5 g/mol |
IUPAC Name | 1-(2-hydroxyethoxymethyl)-5-[[3-[(4-phenylmethoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C28H28N2O6/c31-13-14-34-20-30-17-24(27(32)29-28(30)33)15-23-7-4-8-26(16-23)36-19-22-9-11-25(12-10-22)35-18-21-5-2-1-3-6-21/h1-12,16-17,31H,13-15,18-20H2,(H,29,32,33) |
Standard InChIKey | ICNZCFDJXIBTPV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=CC(=C3)CC4=CN(C(=O)NC4=O)COCCO |
Synonyms | 5-(3-(4-benzyloxybenzyloxy)benzyl)-1-((2-hydroxyethoxy)methyl)uracil 5-(benzyloxybenzyloxybenzyl)acyclouridine BBBAU |
PubChem Compound | 129133 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume